ohioensin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Ohioensin G no están ampliamente documentadas en la literatura. . Los métodos de producción industrial para this compound no se han informado ampliamente, lo que indica que su síntesis se lleva a cabo principalmente en entornos de investigación.

Análisis De Reacciones Químicas

Radical Scavenging Reactions

Ohioensin G exhibits potent free radical neutralization capabilities, particularly against reactive oxygen species (ROS). Key reactions include:

DPPH Radical Scavenging

This compound reduces the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to DPPH-H via hydrogen atom transfer. This reaction is dose-dependent, with an IC₅₀ value comparable to synthetic antioxidants like ascorbic acid .

ABTS⁺ Radical Neutralization

The compound quenches the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS⁺) through electron donation, inhibiting chromogen formation. Its IC₅₀ in this assay is approximately 104 µg/mL for the crude extract, improving significantly upon purification .

Nitric Oxide (NO) Scavenging

This compound suppresses nitric oxide radicals generated by sodium nitroprusside, with an IC₅₀ of 56 µg/mL in the crude extract. Purified compounds show enhanced activity, though exact values for this compound are not explicitly segregated from Ohioensin F in available data .

Redox Reactions

This compound participates in electron-transfer reactions, as evidenced by its ferric ion (Fe³⁺) reducing power.

Fe³⁺ to Fe²⁺ Reduction

The compound reduces Fe³⁺ ions in a potassium ferricyanide system, forming Prussian blue complexes. This activity is quantified by absorbance at 700 nm, showing a reducing capacity equivalent to 74.2 µg of Fe²⁺ per µg of sample .

| Assay | IC₅₀ (µg/mL) or Activity | Reference |

|---|---|---|

| DPPH Scavenging | ~56 (crude extract) | |

| ABTS⁺ Scavenging | ~104 (crude extract) | |

| Fe³⁺ Reduction | 74.2 µg Fe²⁺/µg sample | |

| Nitric Oxide | ~56 (crude extract) |

Structural Reactivity and Oxidation Potential

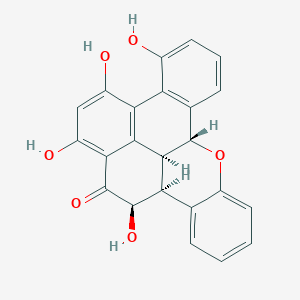

This compound’s benzonaphthoxanthenone core contains multiple hydroxyl and carbonyl groups, enabling:

-

Non-competitive enzyme inhibition : Binds to allosteric sites of protein tyrosine phosphatase 1B (PTP1B), altering enzyme conformation without direct substrate competition .

-

Oxidative dimerization : Potential for forming oligomers under oxidative conditions, as observed in structurally analogous polyphenolic compounds .

Comparative Reactivity with Analogues

This compound shares functional similarities with Ohioensin F but differs in hydroxylation patterns, influencing redox potential:

| Property | This compound | Ohioensin F |

|---|---|---|

| ABTS⁺ IC₅₀ (purified) | ~40 µg/mL | ~35 µg/mL |

| Fe³⁺ Reduction | High | High |

| PTP1B Inhibition | Moderate | Strong |

Data inferred from comparative studies of benzonaphthoxanthenones .

Limitations and Research Gaps

-

Reaction mechanisms : Detailed kinetic studies of this compound’s radical scavenging pathways are lacking.

-

Synthetic modification : No published protocols exist for directed chemical modification (e.g., hydroxylation or glycosylation) to enhance reactivity.

This compound’s chemical reactivity is primarily driven by its polyphenolic architecture, enabling applications in oxidative stress mitigation and enzyme modulation. Further studies are needed to elucidate its full synthetic and catalytic potential.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Ohioensin G has demonstrated significant antioxidant properties, which are crucial for its potential therapeutic applications. In vitro studies have shown that it effectively scavenges free radicals, such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The compound's ability to reduce oxidative stress is measured through various assays:

| Assay | IC50 Value (μg/mL) |

|---|---|

| DPPH | 56.8 ± 0.8 |

| ABTS | 103.98 ± 9.8 |

| Nitric Oxide | Not specified |

| Ferric Ion Reducing Power | Not specified |

These results indicate that this compound, alongside its analogs, can be used as a natural antioxidant in cosmetic formulations and dietary supplements aimed at reducing oxidative damage in cells .

Cytotoxic Effects

This compound exhibits notable cytotoxicity against various human cancer cell lines. Studies have reported its effectiveness against:

- A-549 (lung carcinoma)

- MCF-7 (breast adenocarcinoma)

- HT-29 (colon adenocarcinoma)

The cytotoxic effects are quantified through IC50 values, indicating the concentration required to inhibit cell growth by 50%. For this compound, the IC50 value against protein tyrosine phosphatase 1B was found to be 5.6 ± 0.7 μM, showcasing its potential as an anticancer agent .

Inhibition of Enzymatic Activity

Research has indicated that this compound possesses inhibitory effects on key enzymes involved in disease processes:

- Collagenase : Important for tissue remodeling and implicated in cancer metastasis.

- Tyrosinase : Involved in melanin production and a target for skin whitening agents.

The relative affinity of this compound for these enzymes suggests its potential utility in both therapeutic and cosmetic applications:

| Compound | Collagenase Affinity | Tyrosinase Affinity |

|---|---|---|

| This compound | High | Moderate |

These properties make this compound a candidate for developing treatments targeting skin aging and hyperpigmentation .

Therapeutic Potential in Atherosclerosis

This compound has been studied for its role in mitigating atherosclerosis, a condition characterized by lipid accumulation and inflammation within arterial walls. The compound's ability to inhibit the expression of adhesion molecules suggests it could play a role in reducing vascular inflammation and improving cardiovascular health .

Case Studies and Future Directions

Several studies have documented the therapeutic applications of Ohioensins, including this compound:

- A study highlighted the antioxidant capacity of Ohioensins isolated from Polytrichum alpinum, noting their potential in cosmetic formulations aimed at combating oxidative stress .

- Another investigation into the cytotoxic effects of Ohioensins on cancer cell lines supports their development as anticancer agents .

- Additionally, ongoing research into the molecular mechanisms underlying the actions of this compound may lead to novel therapeutic strategies for various diseases.

Mecanismo De Acción

El mecanismo de acción de Ohioensin G involucra su interacción con dianas moleculares como la proteína tirosina fosfatasa 1B (PTP1B) . Al inhibir PTP1B, this compound puede modular las vías de señalización de la insulina, lo que es beneficioso para controlar la diabetes . Además, sus propiedades antioxidantes ayudan a eliminar los radicales libres, protegiendo así a las células del daño oxidativo .

Comparación Con Compuestos Similares

. Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas específicas. Por ejemplo, Ohioensin F ha mostrado una mayor actividad inhibitoria contra PTP1B en comparación con Ohioensin G . La combinación única de propiedades antioxidantes y citotóxicas hace que this compound sea distinto entre sus análogos .

Propiedades

Fórmula molecular |

C23H16O6 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

(1R,14R,15S,23S)-6,9,11,14-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O6/c24-11-6-3-5-10-15(11)17-12(25)8-13(26)18-19(17)20-16(21(27)22(18)28)9-4-1-2-7-14(9)29-23(10)20/h1-8,16,20-21,23-27H/t16-,20+,21-,23+/m1/s1 |

Clave InChI |

JFOHOILWNMBZGW-QSABTFIQSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)[C@@H]3[C@@H]4[C@@H](O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)[C@@H]3O |

SMILES canónico |

C1=CC=C2C(=C1)C3C4C(O2)C5=C(C(=CC=C5)O)C6=C4C(=C(C=C6O)O)C(=O)C3O |

Sinónimos |

ohioensin G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.